Fmoc-(fmochmb)leu-OH is a specialized amino acid derivative utilized in peptide synthesis. The compound features the fluorenylmethoxycarbonyl (Fmoc) protecting group and incorporates a unique side chain modification with the N-(2-hydroxy-4-methoxybenzyl) (Hmb) moiety. This structure enhances the solubility and coupling efficiency of the leucine residue during solid-phase peptide synthesis. The compound is particularly beneficial for synthesizing challenging peptides that may otherwise form aggregates or secondary structures that complicate synthesis.
Fmoc-(fmochmb)leu-OH belongs to a class of modified amino acids that are integral to modern peptide synthesis techniques, particularly Fmoc solid-phase peptide synthesis (SPPS). It is classified as an Fmoc-protected amino acid, specifically tailored for applications where traditional amino acids may present difficulties due to steric hindrance or solubility issues. The compound is commercially available from various suppliers, including Merck Millipore and Aapptec, which provide detailed specifications regarding purity and synthesis protocols.
The synthesis of Fmoc-(fmochmb)leu-OH typically involves solid-phase peptide synthesis techniques, where the Fmoc group serves as a temporary protecting group for the amino group during the assembly of peptide chains. The process begins with the attachment of the Fmoc-leucine derivative to a solid support resin, followed by sequential coupling reactions with other protected amino acids.
Technical Details:
The efficiency of this method can be enhanced by employing techniques such as microwave-assisted synthesis, which can improve reaction rates and yields.
The molecular formula for Fmoc-(fmochmb)leu-OH is , with a molecular weight of approximately 366.4 g/mol. The structure includes:
The compound's structural integrity can be analyzed using various spectroscopic methods:
Fmoc-(fmochmb)leu-OH participates in several key reactions during peptide synthesis:
Technical Details:
The use of HATU or HBTU ensures high coupling efficiency (>99%) while minimizing side reactions such as racemization. Reaction conditions, including solvent choice and temperature, are optimized to enhance yield and purity.
The mechanism by which Fmoc-(fmochmb)leu-OH acts in peptide synthesis involves:
This mechanism allows for efficient assembly of complex peptides while maintaining high levels of purity and yield. Studies indicate that modifications such as the Hmb moiety effectively reduce aggregation during synthesis, facilitating smoother reaction conditions.
Relevant analyses indicate that modifications like Hmb significantly enhance solubility and reduce secondary structure formation during synthesis, making this compound valuable for synthesizing difficult peptides.
Fmoc-(fmochmb)leu-OH has several scientific uses:
Fmoc-Leu-OH (N-(9-Fluorenylmethoxycarbonyl)-L-leucine; CAS 35661-60-0) is a protected amino acid building block with the molecular formula C₂₁H₂₃NO₄ and a molecular weight of 353.4 g/mol [6] [10]. Its structure features three key components:
The stereochemistry is defined by the L-configuration at the α-carbon, with an optical rotation of [α]²⁰/D = −25°±2° (c=1% in DMF) [2] [10]. This chiral purity (>99.9%) is critical to avoid epimerization in synthesized peptides [3]. Fmoc protection suppresses racemization during activation, as confirmed by urethane-based stabilization mechanisms [3].
Table 1: Structural Characteristics of Fmoc-Leu-OH and Related Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Chirality | Key Features |
---|---|---|---|---|---|
Fmoc-Leu-OH | 35661-60-0 | C₂₁H₂₃NO₄ | 353.4 g/mol | L-form | Free –COOH; isobutyl side chain |
Fmoc-Leu-Leu-OH | 88743-98-0 | C₂₇H₃₄N₂O₅ | 466.58 g/mol | L,L-form | Dipeptide; [α]D²⁰ = -16°±2° (DMF) [5] |
Fmoc-α-Me-L-Leu-OH | 312624-65-0 | C₂₂H₂₅NO₄ | 367.44 g/mol | α-methylated | Enhanced conformational rigidity [7] |
Fmoc-Leu-Pro-OH | Not provided | C₂₆H₃₀N₂O₅ | 450.53 g/mol | L-form | Proline-containing dipeptide [9] |
Fmoc-Leu-OH serves as a fundamental reagent in Fmoc-SPPS due to three key properties:
• Orthogonal Deprotection
The Fmoc group is cleaved under mild basic conditions (20% piperidine in DMF) without disturbing acid-labile side-chain protecting groups (e.g., t-butyl for Asp/Glu, Trt for Asn/Gln) [3]. This enables iterative coupling cycles:
• Suppression of Aggregation
Leucine’s hydrophobic side chain contributes to "difficult sequences" by promoting β-sheet formation and chain aggregation. To mitigate this, Fmoc-Leu-OH is deployed with:
• Functional Versatility
Fmoc-Leu-OH enables the synthesis of:
Table 2: Applications of Fmoc-Leu-OH in Peptide Synthesis
Application Category | Example Products | Role of Fmoc-Leu-OH |
---|---|---|
Therapeutic Peptides | Sansalvamide A | Hydrophobic core for membrane interaction |
Antibiotics | Streptocidin A−D | Structural component enhancing bioactivity |
Biomaterials | Peptide-based hydrogels | Contributor to self-assembly via hydrophobic domains |
Diagnostic Assays | Peptide-based sensors | Epitope tag for antibody recognition |
The adoption of Fmoc-Leu-OH mirrors the evolution of Fmoc-SPPS:
• Early Challenges (Pre-1980s)
Initial Fmoc chemistry in solution-phase synthesis was hampered by dibenzofulvene adducts contaminating products. This limited Fmoc-Leu-OH’s utility until the shift to solid-phase methods, where impurities could be washed away [3].
• Mechanization and Industrial Scaling (1980s–2000s)
Fmoc-Leu-OH became commercially viable due to:
• Modern Innovations (2010s–Present)
Advances driven by Fmoc-Leu-OH include:
Table 3: Milestones in Fmoc-Leu-OH Development
Time Period | Key Advancement | Impact on Fmoc-Leu-OH Utility |
---|---|---|
1970–1980 | Introduction of Fmoc group to SPPS | Enabled base-labile protection; avoided HF cleavage |
1990–2000 | Industrial GMP production of therapeutic peptides | Reduced cost to <$100/mol; purity >99% [3] |
2005–2015 | Pseudoproline and backbone protection strategies | Solved "difficult sequences" in leucine-rich peptides |
2015–Present | High-fidelity activators (e.g., Oxyma/DIC) | Minimized racemization during activation |
Synthetic Note: Fmoc-Leu-OH’s isobutyl side chain differentiates it from Fmoc-Ile-OH (branching at β-carbon), necessitating stringent quality control to avoid misincorporation [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7